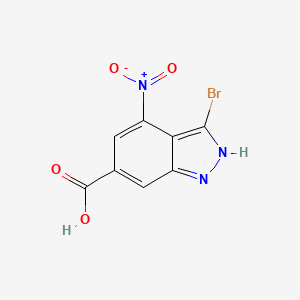

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid

Description

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is a heterocyclic compound featuring an indazole core substituted with bromo (position 3), nitro (position 4), and carboxylic acid (position 6) groups. Indazole derivatives are pivotal in medicinal chemistry due to their bioactivity, particularly as kinase inhibitors or intermediates in drug synthesis .

Properties

IUPAC Name |

3-bromo-4-nitro-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrN3O4/c9-7-6-4(10-11-7)1-3(8(13)14)2-5(6)12(15)16/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVGNMVCHCUSLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Br)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00646361 | |

| Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885521-11-9 | |

| Record name | 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885521-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4-nitro-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00646361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Indazole Derivatives

One common method for synthesizing 3-Bromo-4-nitro-1H-indazole involves the bromination of 4-nitro-1H-indazole using bromine in the presence of sodium acetate and acetic acid:

Reagents : Sodium acetate, 4-nitro-1H-indazole, bromine, acetic acid, chloroform.

-

- A mixture of sodium acetate (26.4 g) and 4-nitro-1H-indazole (50 g) is dissolved in a combination of acetic acid (300 mL) and chloroform (300 mL).

- Bromine (51.4 g) is added dropwise over a period of 3.5 hours while maintaining the temperature at 25 °C.

- After stirring for an additional two hours, the mixture is concentrated under reduced pressure.

- Water (500 mL) is added to precipitate the solids, which are then filtered, washed with water, and dried to yield approximately 68 g of product (92% yield).

Nitration Followed by Carboxylation

Another method involves nitration followed by carboxylation to introduce the nitro and carboxylic acid groups:

Reagents : Nitric acid, sulfuric acid, sodium hydroxide.

-

- The indazole derivative is first nitrated using a mixture of nitric and sulfuric acids to introduce the nitro group at the desired position.

- Subsequent treatment with sodium hydroxide can facilitate the introduction of the carboxylic acid group through hydrolysis or direct carboxylation.

Reaction Conditions and Yields

The following table summarizes the key reaction conditions and yields associated with different preparation methods for this compound:

| Method | Key Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Bromination | Sodium acetate, bromine, acetic acid | 25 °C | 92 |

| Nitration + Carboxylation | Nitric acid, sulfuric acid, sodium hydroxide | Varies | Varies |

Analysis of Research Findings

The synthesis methods for this compound reveal several important considerations:

Yield Efficiency : The bromination method yields a high percentage (92%), indicating its effectiveness for laboratory synthesis.

Safety and Scalability : The use of bromine requires careful handling due to its hazardous nature. Alternative methods may be explored that utilize milder conditions or different reagents to improve safety and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

Major Products:

Substitution: Formation of 3-azido-4-nitro-1H-indazole-6-carboxylic acid or 3-thiocyanato-4-nitro-1H-indazole-6-carboxylic acid.

Reduction: Formation of 3-bromo-4-amino-1H-indazole-6-carboxylic acid.

Oxidation: Formation of various oxidized derivatives depending on the conditions used.

Scientific Research Applications

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 3-Bromo-4-nitro-1H-indazole-6-carboxylic acid depends on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to specific proteins or enzymes.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

*Molecular weight estimated based on analog data.

Research Implications

- Electronic Effects : The nitro group’s position (e.g., 4 vs. 6) modulates electron-withdrawing effects, altering reactivity in nucleophilic aromatic substitution .

- Solubility and Bioavailability : Carboxylic acid derivatives (e.g., position 6 vs. 3) exhibit higher aqueous solubility, critical for drug formulation .

- Synthetic Utility : Esters (e.g., ethyl 6-bromo-1H-indazole-3-carboxylate) serve as versatile intermediates for further functionalization .

Biological Activity

3-Bromo-4-nitro-1H-indazole-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

- Bromine atom : Enhances reactivity and potential interactions with biological targets.

- Nitro group (-NO2) : Known for its role in bioactivity and potential as a pharmacophore.

- Carboxylic acid functional group : Contributes to the compound's solubility and reactivity.

The molecular formula is with a molar mass of approximately 244.04 g/mol.

Antitumor Activity

Recent studies indicate that this compound exhibits notable antitumor properties. It has been shown to inhibit various cancer cell lines through multiple mechanisms, including modulation of key signaling pathways.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.64 | Inhibition of PLK4 |

| KMS-12 BM | 1.4 | Inhibition of Pim kinases |

| MM1.S | 0.64 | Antiproliferative |

These findings suggest that the compound could serve as a lead candidate for further development in cancer therapy.

The molecular mechanism of action involves several key interactions at the molecular level:

- Enzyme Interaction : The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits certain kinases by binding to their active sites, preventing substrate phosphorylation.

- Gene Expression Modulation : It influences gene expression by interacting with transcription factors, thereby modulating cellular processes such as proliferation and apoptosis.

Effects on Cellular Processes

This compound significantly impacts various cellular processes:

- Cell Signaling Pathways : It modulates the mitogen-activated protein kinase (MAPK) signaling pathway, crucial for cell proliferation and differentiation.

- Oxidative Stress Response : The compound interacts with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase, altering the cellular redox state.

Study 1: Antitumor Efficacy in Mouse Models

In a recent study, this compound was evaluated for its antitumor efficacy in mouse models bearing HCT116 colon cancer xenografts. The results demonstrated a significant reduction in tumor volume compared to control groups, indicating its potential as an effective therapeutic agent.

Study 2: Inhibition of HIV Replication

Another study explored the compound's ability to inhibit HIV replication. The results showed that at specific concentrations, it effectively reduced viral load in cultured cells, suggesting potential applications in antiviral therapies.

Q & A

Q. What are the optimal synthetic routes for 3-bromo-4-nitro-1H-indazole-6-carboxylic acid, and how can reaction conditions be systematically optimized?

The synthesis of halogenated nitro-indazoles typically involves multi-step functionalization. For bromo-nitro derivatives, nitration and bromination sequences must be carefully ordered to avoid side reactions. Evidence from analogous compounds (e.g., 5-bromo-N-methoxy-N-methyl-1H-indazole-3-carboxamide) suggests using Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance electrophilic substitution efficiency . Key parameters to optimize include:

- Temperature control : Nitration at low temperatures (0–5°C) minimizes decomposition.

- Catalyst selection : Lewis acids like FeCl₃ improve regioselectivity in bromination.

- Purification : Column chromatography with ethyl acetate/hexane gradients resolves nitro-bromo isomers.

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. Key steps:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Space group determination : SHELXT automates Laue group identification and structure solution .

- Refinement : SHELXL handles anisotropic displacement parameters and validates geometric restraints (e.g., bond lengths, angles) . Challenges include resolving disorder in the nitro group, which requires iterative refinement cycles.

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

- NMR : ¹H/¹³C NMR identifies substitution patterns. The nitro group deshields adjacent protons (δ ~8.5–9.0 ppm). Discrepancies between experimental and predicted shifts may arise from tautomerism; DFT calculations (e.g., B3LYP/6-311+G(d,p)) resolve these .

- MS : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺ = 316.96). Fragmentation patterns distinguish nitro vs. bromo loss pathways.

- IR : Asymmetric NO₂ stretching (~1520 cm⁻¹) and carboxylic acid O-H (~2500–3300 cm⁻¹) bands validate functional groups .

Advanced Research Questions

Q. How do electronic effects of the nitro and bromo substituents influence reactivity in cross-coupling reactions?

The nitro group’s electron-withdrawing nature deactivates the indazole ring, directing electrophilic attacks to the 6-carboxylic acid position. Bromine, a moderate leaving group, enables Suzuki-Miyaura couplings. Advanced strategies include:

- Protecting groups : Methyl ester protection of the carboxylic acid prevents Pd catalyst poisoning.

- Microwave-assisted catalysis : Reduces reaction time (e.g., 30 min at 120°C) for Buchwald-Hartwig aminations.

Contradictions in yield (e.g., lower-than-expected coupling efficiency) may stem from steric hindrance; X-ray data can confirm spatial constraints .

Q. What computational methods predict the compound’s interactions with biological targets, and how are docking results validated?

- Molecular docking : Use AutoDock Vina with AMBER force fields to model binding to kinase targets (e.g., PIM-1). The nitro group’s dipole moment enhances hydrogen bonding with catalytic lysine residues.

- MD simulations : Run 100-ns trajectories to assess binding stability. RMSD >2.0 Å indicates poor target engagement.

- Experimental validation : Compare computational predictions with enzyme inhibition assays (IC₅₀). Discrepancies may arise from solvation effects not modeled in simulations .

Q. How can contradictory data in nitro-group reduction studies be systematically analyzed?

Reduction of the nitro group to an amine often produces byproducts (e.g., hydroxylamines). Methodological approaches:

- HPLC-MS monitoring : Track intermediates using a C18 column (0.1% TFA in acetonitrile/water).

- Kinetic isotope effects : Deuterated solvents (e.g., D₂O) reveal proton-transfer steps in the mechanism.

- Controlled potential electrolysis : Resolve whether contradictions stem from over-reduction or side reactions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.